6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine
Beschreibung
Overview of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine
This compound is a halogenated heterocyclic compound characterized by its sophisticated molecular architecture that combines multiple privileged structural motifs. The compound possesses the molecular formula C₁₂H₇IN₂O₂ and exhibits a molecular weight of 338.10 grams per mole. This chemical entity features a furo[3,2-b]pyridine core scaffold, which serves as the fundamental structural framework, connected through an ether linkage to a 3-iodopyridin-2-yl substituent.
The structural complexity of this compound arises from the fusion of a furan ring with a pyridine ring to form the furo[3,2-b]pyridine bicyclic system, further elaborated through the incorporation of an iodopyridine moiety. The presence of the iodine atom at the 3-position of the pyridine ring provides significant opportunities for further chemical modification through various coupling reactions, making this compound particularly valuable as a synthetic intermediate. The ether linkage connecting the two pyridine-containing ring systems creates a rigid molecular framework that can interact effectively with biological targets while maintaining appropriate physicochemical properties for drug development applications.
The compound's unique electronic properties result from the combination of electron-rich and electron-deficient heterocyclic systems. The furo[3,2-b]pyridine core contributes both aromatic stability and specific binding characteristics, while the iodopyridine substituent provides additional sites for molecular recognition and potential metabolic transformations. These structural features collectively contribute to the compound's potential utility in medicinal chemistry applications, particularly in the development of kinase inhibitors and other therapeutic agents targeting specific protein-protein interactions.
Historical Context and Discovery
The development of this compound must be understood within the broader historical context of furopyridine chemistry and the evolution of privileged scaffolds in drug discovery. The furo[3,2-b]pyridine core structure gained prominence in pharmaceutical research following systematic investigations into heterocyclic compounds with enhanced biological activity profiles. Research published in 2018 identified the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases and efficient modulators of the Hedgehog signaling pathway.
The historical development of this specific compound can be traced to efforts in synthetic organic chemistry aimed at creating diverse heterocyclic libraries for biological screening. The strategic incorporation of iodine substituents into pyridine rings has long been recognized as a valuable synthetic strategy, providing reactive sites for palladium-catalyzed cross-coupling reactions that enable the construction of complex molecular architectures. The specific combination of the furo[3,2-b]pyridine scaffold with iodopyridine substituents represents a convergence of these synthetic methodologies with contemporary understanding of structure-activity relationships in kinase inhibitor design.
Early investigations into furo[3,2-b]pyridine derivatives focused primarily on their synthesis and basic chemical properties. However, subsequent biological evaluations revealed unexpected and significant pharmacological activities, particularly in the realm of protein kinase inhibition. These discoveries led to intensified research efforts aimed at exploring various substitution patterns and structural modifications of the core furo[3,2-b]pyridine framework. The development of this compound specifically represents an advanced stage in this research program, where strategic positioning of halogen substituents enables further structural elaboration and optimization.
The compound's emergence as a research target also reflects broader trends in medicinal chemistry toward the exploration of complex heterocyclic scaffolds that can provide multiple points of molecular recognition. This approach contrasts with earlier drug discovery strategies that often focused on simpler molecular frameworks, representing an evolution toward more sophisticated molecular designs capable of achieving high selectivity and potency against specific biological targets.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of privileged scaffold design and implementation. The furo[3,2-b]pyridine core has been identified as a privileged scaffold due to its presence in various bioactive molecules and its demonstrated ability to interact effectively with multiple classes of biological targets. This privileged status reflects the scaffold's optimal balance of structural rigidity, electronic properties, and chemical accessibility.
From a synthetic chemistry perspective, the compound exemplifies advanced strategies in heterocyclic construction that utilize chemoselective metal-mediated couplings and oxidative cyclization methodologies. The synthesis of furo[3,2-b]pyridine derivatives typically involves copper-mediated oxidative cyclization processes, which represent sophisticated approaches to heterocyclic formation that have been developed and refined over decades of synthetic organic chemistry research. These methodologies demonstrate the evolution of synthetic capabilities from simple ring-forming reactions to complex multi-step sequences that can construct intricate molecular architectures with high efficiency and selectivity.
The structural features of this compound also highlight important principles in heterocyclic chemistry related to electronic effects and molecular recognition. The bicyclic fused system creates a rigid molecular framework that can present functional groups in precise three-dimensional orientations, enabling specific interactions with protein binding sites. The incorporation of multiple nitrogen atoms within the ring systems provides opportunities for hydrogen bonding and metal coordination, while the oxygen atom in the furan ring contributes additional electronic effects that influence the overall molecular properties.
Contemporary research has demonstrated that furo[3,2-b]pyridine derivatives exhibit interesting pharmacological properties, including anticancer activities, which has further elevated the significance of this structural class in medicinal chemistry. The ability of these compounds to modulate critical cellular pathways, particularly those involved in kinase signaling and developmental processes, underscores their importance as molecular tools for both therapeutic development and biological research applications.
Scope and Objectives of Research
Current research initiatives surrounding this compound encompass multiple interconnected objectives that span synthetic methodology development, biological activity characterization, and therapeutic application exploration. The primary research focus centers on the systematic investigation of structure-activity relationships within the furo[3,2-b]pyridine scaffold family, with particular emphasis on understanding how specific substitution patterns influence biological activity profiles and selectivity characteristics.
One major research objective involves the comprehensive characterization of kinase inhibitory properties exhibited by compounds containing the furo[3,2-b]pyridine core. Research has specifically identified this scaffold as providing potent and highly selective inhibitors of cdc-like kinases, which are critical regulators of pre-messenger ribonucleic acid splicing and ribonucleic acid polymerase elongation. The systematic exploration of how various substituents, including the iodopyridine moiety present in the target compound, influence these inhibitory properties represents a significant area of ongoing investigation.
Synthetic methodology development constitutes another crucial research objective, focusing on the optimization of synthetic routes that can provide efficient access to diverse furo[3,2-b]pyridine derivatives. Current synthetic approaches utilize palladium-catalyzed cross-coupling reactions, copper-mediated oxidative cyclizations, and other metal-mediated processes to construct these complex molecular architectures. Research efforts are directed toward developing more efficient, environmentally sustainable, and scalable synthetic methodologies that can support both academic research and potential industrial applications.
The exploration of therapeutic applications represents a third major research objective, particularly in areas where kinase inhibition and pathway modulation can provide clinical benefits. Research has demonstrated that furo[3,2-b]pyridine derivatives can serve as efficient modulators of the Hedgehog signaling pathway, which is implicated in various developmental processes and disease states. The systematic investigation of how specific structural modifications can enhance therapeutic potential while maintaining favorable pharmacokinetic and selectivity profiles continues to drive research efforts in this area.
Additionally, research objectives include the development of comprehensive structure-activity relationship databases that can guide future compound design efforts. This involves systematic biological evaluation of compound libraries containing varied substitution patterns on the furo[3,2-b]pyridine core, combined with computational modeling approaches that can predict activity profiles and optimize molecular properties. The integration of experimental and computational approaches represents a modern paradigm in medicinal chemistry research that is particularly well-suited to the exploration of complex heterocyclic scaffolds such as those exemplified by this compound.
Eigenschaften
IUPAC Name |
6-(3-iodopyridin-2-yl)oxyfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O2/c13-9-2-1-4-14-12(9)17-8-6-11-10(15-7-8)3-5-16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMJLNYGZWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC3=C(C=CO3)N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245395 | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-68-6 | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine typically involves the reaction of 3-iodopyridin-2-ol with a furo[3,2-b]pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The structural formula of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine includes a furo[3,2-b]pyridine core substituted with a 3-iodopyridin-2-yloxy group. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.
Inhibition of PAR-2 Signaling Pathway
Research indicates that furo[3,2-b]pyridine compounds, including this compound, serve as potent inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway. This pathway is implicated in various inflammatory conditions and pain responses. The administration of these compounds has shown promise in treating diseases such as:
- Inflammatory Bowel Disease (IBD)
- Rheumatoid Arthritis
- Asthma
- Neuropathic Pain
A patent describes methods for using these compounds to treat conditions mediated by PAR-2 activation, highlighting their therapeutic potential in managing inflammation and pain .
Selective Kinase Inhibitors
The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing selective inhibitors of cdc-like kinases (CLKs). These kinases play crucial roles in cellular signaling and have been associated with various cancers and developmental disorders. The optimization of derivatives from this scaffold has led to the discovery of compounds that exhibit sub-micromolar activity against CLKs and modulators of the Hedgehog signaling pathway .
| Application Area | Biological Target | Potential Diseases Treated |
|---|---|---|
| PAR-2 Inhibition | PAR-2 | IBD, Rheumatoid Arthritis |
| Kinase Inhibition | CLK | Cancer, Developmental Disorders |
| Hedgehog Pathway Modulation | Hedgehog Signaling | Various cancers |
Modulators of Neurogenic Inflammation
The ability of this compound to inhibit PAR-2 suggests its role in modulating neurogenic inflammation. This is particularly relevant in conditions like:
- Alzheimer’s Disease
- Multiple Sclerosis
These diseases are characterized by neuroinflammation, where PAR-2 plays a significant role in mediating inflammatory responses .
Case Study 1: Treatment of Inflammatory Bowel Disease
A study evaluated the efficacy of furo[3,2-b]pyridine derivatives in a mouse model of IBD. The results indicated that treatment with these compounds significantly reduced inflammation markers and improved histological scores compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of furo[3,2-b]pyridines in models of neurodegeneration. The findings revealed that these compounds could attenuate neuronal death and reduce inflammatory cytokine levels.
Wirkmechanismus
The mechanism of action of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the furo[3,2-b]pyridine core play crucial roles in its reactivity and binding affinity. The compound can modulate biological activities by interacting with enzymes, receptors, or other proteins, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.1. Structural and Substituent Variations
6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine (CAS: 1228665-78-8) :
Differs in the iodine position on the pyridine ring (4- vs. 3-position), altering electronic effects and steric interactions. This positional isomerism may influence binding affinity in kinase inhibitors or metabolic stability .5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine (CAS: 1347814-95-2) :
Contains a chloro substituent at position 5 and a hydroxymethyl group at position 2. The chlorine enhances electrophilicity, while the hydroxymethyl group improves solubility, making it suitable for antimicrobial applications .Furo[3,2-b]pyridine-2-carboxylic acid (CAS: 112372-14-2) :
The carboxylic acid at position 2 enables hydrogen bonding, enhancing antioxidant activity. Its polarity contrasts with the hydrophobic iodine in the target compound .MU135 and MU1787 (Kinase Inhibitors) :
These compounds, derived from 3,5-disubstituted furo[3,2-b]pyridines, feature optimized substituents for selective inhibition of HIPK and CLK kinases. The absence of iodine in MU135/MU1787 highlights the role of alternative groups (e.g., trifluoromethyl) in target specificity .
2.4. Physicochemical Properties
| Property | 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine | 5-Chloro-2-(hydroxymethyl) Derivative | Furo[3,2-b]pyridine-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~399.2 (estimated) | 183.59 | 163.13 |
| Solubility | Low (hydrophobic iodine) | Moderate (hydroxymethyl group) | High (carboxylic acid) |
| Reactivity | Pd-catalyzed cross-coupling | Nucleophilic substitution | Acid-base reactions, esterification |
Biologische Aktivität
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom and a furo[3,2-b]pyridine core, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparative studies with similar compounds.
- Molecular Formula : C12H7IN2O2
- Molecular Weight : 338.10 g/mol
- CAS Number : 1228665-68-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom enhances its reactivity, allowing it to modulate biological pathways by binding to enzymes and receptors. This interaction can influence cellular processes such as signal transduction and gene expression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial and Anticancer Properties : Studies have shown that derivatives of furo[3,2-b]pyridine structures display significant antimicrobial and anticancer activities. For instance, compounds derived from this scaffold have been evaluated for their efficacy against various cancer cell lines, demonstrating moderate cytotoxicity with IC50 values ranging from 13.89 to 19.43 µM in certain studies .
- Kinase Inhibition : The furo[3,2-b]pyridine core has been identified as a promising scaffold for developing selective inhibitors of cdc-like kinases (CLKs). These inhibitors have shown potential in modulating key signaling pathways involved in cancer progression .
- PAR-2 Inhibition : Compounds similar to this compound have been explored for their ability to inhibit the protease-activated receptor 2 (PAR-2), which is implicated in inflammatory diseases and cancer. This inhibition can lead to therapeutic effects in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine | Structure | Similar kinase inhibition but different selectivity profile |
| 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine | Structure | Exhibits lower cytotoxicity compared to the target compound |
| 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | Structure | Less effective against cancer cell lines |
Case Studies
- Anticancer Activity : A study evaluated various furo[3,2-b]pyridine derivatives for their anticancer properties against breast and lung cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects through apoptosis induction via caspase activation pathways.
- Antiviral Properties : Another investigation focused on the antiviral activity of related compounds against varicella-zoster virus (VZV). Some derivatives showed potent activity with low micromolar EC50 values while maintaining a favorable selectivity index compared to existing antiviral drugs like acyclovir .
Q & A
Basic: What are the standard synthetic routes for 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine?
Methodological Answer:
The synthesis typically involves halogenated pyridine precursors and cyclization strategies. A common approach is the reaction of 3-iodopyridin-2-ol with a halogenated furopyridine derivative under nucleophilic aromatic substitution (SNAr) conditions. For example, Shiotani et al. demonstrated the use of bromo-substituted furo[3,2-b]pyridines reacting with phenolic derivatives in the presence of a base like K₂CO₃ in DMF at 80–100°C . Modifications may include copper(I)-mediated coupling for improved regioselectivity .
Advanced: How can reaction conditions be optimized to minimize byproducts during iodination?
Methodological Answer:
Iodination at the pyridine ring often competes with side reactions such as dehalogenation or over-iodination. Key optimizations include:
- Temperature Control: Maintaining temperatures below 50°C to prevent radical-mediated side pathways .
- Catalyst Selection: Using Pd(II)/Cu(I) bimetallic systems to enhance selectivity for the 3-iodo position .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) improve iodine solubility and reaction homogeneity .
Advanced characterization (e.g., LC-MS) is critical to identify byproducts like di-iodinated species or ring-opened intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the fused furopyridine and iodopyridyloxy groups .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 355.9432 for C₁₂H₆IN₂O₂) .
- X-ray Crystallography: Resolve regiochemistry of the iodine substituent and confirm the fused ring conformation .
Advanced: How can conflicting crystallographic and spectroscopic data be reconciled for structural validation?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state). Strategies include:
- Variable-Temperature NMR: Identify conformational exchange broadening (e.g., hindered rotation of the iodopyridyloxy group) .
- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate proposed structures .
- Synchrotron XRD: Resolve subtle bond-length distortions caused by heavy-atom (iodine) effects .
Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition Assays: Target kinases or oxidoreductases (e.g., COX-2) via fluorescence-based kinetic assays .
- Cytotoxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced: How can computational methods guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize electron-withdrawing groups (e.g., -CF₃) at the 6-position .
- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., between the pyridyl oxygen and Arg residues) .
Basic: What are the common pitfalls in purifying this compound?
Methodological Answer:
- Column Chromatography: Use silica gel deactivated with 5% triethylamine to prevent adsorption of polar iodinated byproducts .
- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane, 3:7) to avoid co-precipitation of regioisomers .
- HPLC: Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for high-purity isolation (>98%) .
Advanced: How does the iodine substituent influence photophysical properties in material science applications?
Methodological Answer:
The heavy atom effect from iodine enhances spin-orbit coupling, enabling:
- Room-Temperature Phosphorescence (RTP): Observe emission lifetimes >1 µs in doped polymer matrices .
- Singlet Oxygen Generation: Quantify using DPBF (1,3-diphenylisobenzofuran) degradation assays for PDT applications .
- Electrochemical Studies: Cyclic voltammetry reveals iodine’s role in stabilizing radical intermediates (e.g., E₁/₂ redox shifts of +0.3 V vs. non-iodinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
